molecular formula C15H17BrN4O B2948412 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one CAS No. 2034409-20-4

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one

Cat. No. B2948412
CAS RN: 2034409-20-4
M. Wt: 349.232
InChI Key: DFHBABJURHIXRE-UHFFFAOYSA-N
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Description

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one, also known as BRD-K4477, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Pharmaceutical Chemistry

Triazole compounds are widely utilized in pharmaceutical chemistry due to their diverse therapeutic properties. They are known to exhibit antifungal , antibacterial , and antiviral activities, particularly as DNA polymerase inhibitors. Additionally, they have applications in cancer treatment as they can inhibit DNA replication, and in neurology as anticonvulsants by blocking sodium channels .

Agrochemicals

In the field of agrochemicals, triazoles serve as herbicidal agents , acting as inhibitors of imidazole glycerol phosphate dehydratase, a key enzyme in the biosynthesis of histidine .

Materials Research

Triazoles make excellent ligands for iron and other metals, which has led to their use as corrosion inhibitors in radiators and cooling systems .

Energetic Materials

1,2,3-Triazole-based compounds have shown potential as high-performance energetic materials with applications as main explosives, heat-resistant explosives, and lead-free primary explosives .

Organic Synthesis and Polymer Chemistry

These compounds play a significant role in organic synthesis and polymer chemistry due to their ability to participate in various chemical reactions that form the backbone of synthetic polymers .

Supramolecular Chemistry and Bioconjugation

Triazoles are involved in supramolecular chemistry where they contribute to the design of complex structures at the molecular level. They are also used in bioconjugation processes to link biomolecules for various applications .

Fluorescent Imaging and Chemical Biology

In fluorescent imaging, triazoles are used due to their fluorescent properties which allow for visualization of biological processes. They also have applications in chemical biology for probing biological systems .

Materials Science

The unique properties of triazoles have been exploited in materials science for the development of new materials with desired characteristics .

properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c16-14-4-2-1-3-12(14)5-6-15(21)19-10-7-13(11-19)20-17-8-9-18-20/h1-4,8-9,13H,5-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHBABJURHIXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one

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